![molecular formula C11H9F3O3 B1459757 2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid CAS No. 1892449-73-8](/img/structure/B1459757.png)
2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid
Overview
Description
The compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran derivatives are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, contributing to their biological activity .
Scientific Research Applications
Antiviral Research
Benzofuran derivatives have been identified to possess strong antiviral activities. For instance, certain benzofuran compounds exhibit significant effects against respiratory syncytial virus (RSV) strains . The trifluoromethyl group in the compound could potentially enhance these antiviral properties, making it a candidate for the development of new antiviral drugs.
Anti-tumor Activity
The structural motif of benzofuran is common in many natural products with known anti-tumor properties . The compound could be synthesized and tested for its efficacy in inhibiting tumor growth, potentially leading to the development of novel anticancer agents.
Antibacterial Applications
Benzofuran derivatives are also known for their antibacterial properties . The specific compound could be explored for its use as a bacteriostatic or bactericidal agent, which could be particularly useful in treating bacterial infections resistant to current antibiotics.
Anti-oxidative Potential
The oxidative stress response is a key area of research, especially in the context of aging and degenerative diseases. Benzofuran derivatives have shown anti-oxidative activities, and the compound could be valuable in studying oxidative stress-related pathologies .
Drug Synthesis and Development
Benzofuran is a core structure in many biologically active molecules and synthetic chemical raw materials. The compound’s unique structure could be utilized in the synthesis of complex benzofuran ring systems, which are important in drug development .
Material Science
Beyond biomedical applications, benzofuran derivatives can be used in material science for the development of organic electronic materials due to their unique physicochemical properties. The compound could be investigated for its potential use in creating new materials for electronic devices .
Mechanism of Action
Target of action
Many bioactive aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of “2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid”.
Mode of action
The interaction of a compound with its targets often results in changes to the target’s function. For example, the compound might inhibit or enhance the target’s activity, leading to downstream effects on cellular processes .
Biochemical pathways
Compounds like “2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid” could potentially affect a variety of biochemical pathways. For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-6(3-7)4-8(17-9)5-10(15)16/h1-3,8H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYFRSUFXAZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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